molecular formula C9H7NO B1493623 Isoquinolin-6-ol CAS No. 7651-82-3

Isoquinolin-6-ol

Cat. No.: B1493623
CAS No.: 7651-82-3
M. Wt: 145.16 g/mol
InChI Key: GPVPDRHTRGTSIH-UHFFFAOYSA-N
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Description

. It is characterized by a benzene ring fused to a pyridine ring, with a hydroxyl group (-OH) attached to the sixth carbon of the isoquinoline structure. This compound is known for its versatility and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

Isoquinolin-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form adducts with Lewis acids such as boron trifluoride (BF3) and protonates to form salts upon treatment with strong acids like hydrochloric acid (HCl) . These interactions suggest that this compound can act as a weak base, similar to pyridine, and participate in acid-base reactions. Additionally, this compound’s ability to dissolve in organic solvents like ethanol, acetone, and diethyl ether makes it a versatile compound for biochemical studies .

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, isoquinoline alkaloids, which include this compound, have demonstrated anticancer activity by inducing apoptosis and arresting the cell cycle . These effects are mediated through the modulation of signaling pathways and the regulation of gene expression, highlighting the potential therapeutic applications of this compound in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, isoquinoline derivatives have been found to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is known to be a stable compound under standard laboratory conditions, but it can degrade when exposed to strong acids or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . High doses of this compound can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of this compound to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and its relevance in pharmacokinetics studies.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs) and accumulate in specific tissues . The distribution of this compound within the body can affect its therapeutic efficacy and toxicity, making it essential to understand its transport mechanisms for drug development.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinolin-6-ol can be synthesized through several methods. One common method involves the Skraup synthesis, where isoquinoline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. Another method is the Biltz synthesis, which involves the reaction of benzylamine with glyoxal and hydroxylamine.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-6-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Produces quinones and other oxidized derivatives.

  • Reduction: Yields reduced forms of isoquinoline derivatives.

  • Substitution: Results in the formation of various substituted isoquinolines.

Scientific Research Applications

Isoquinolin-6-ol is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Its applications in chemistry include serving as a building block for the synthesis of complex organic molecules. In biology, it is used to study enzyme inhibition and receptor binding. In medicine, this compound derivatives are explored for their potential therapeutic effects, including anticancer and anti-inflammatory properties. In industry, it is used in the development of new materials and catalysts.

Comparison with Similar Compounds

Isoquinolin-6-ol is structurally similar to other isoquinoline derivatives, such as Isoquinolin-5-ol and Isoquinolin-7-ol. These compounds differ in the position of the hydroxyl group on the isoquinoline ring. This compound is unique due to its specific reactivity and biological activity, which make it suitable for certain applications that other isoquinoline derivatives may not be as effective in.

Properties

IUPAC Name

isoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVPDRHTRGTSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997883, DTXSID70901676
Record name Isoquinolin-6(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_812
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URL https://comptox.epa.gov/dashboard/DTXSID70901676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7651-82-3
Record name 6-Isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7651-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-6-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinolin-6-ol
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Synthesis routes and methods I

Procedure details

6-Methoxyisoquinoline (16 g, 0.1M) and 48% aqueous HBr (600 ml) were refluxed together for 6 hours and the mixture was then evaporated to dryness in vacuo. The residue was dissolved in H2O and basified with solid Na2CO3. The resulting precipitated solid was filtered off and recrystallised from isopropanol to give 6-hydroxyisoquinoline (12 g, 82%), m.p. 218°-20° C. (lit.* 220° C.).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Heat a mixture of 6-methoxy-isoquinoline (2.1 g, 13.2 mmol) and pyridine hydrochloride (30 g) in a heavy walled screw cap sealed tube at 160° C. overnight. Cool to room temperature, add water and concentrated ammonium hydroxide to bring the pH of the mixture to 10-11, extract with ethyl acetate (4 times), wash the combined organic extracts with water (4 times), and concentrate under reduced pressure. Purification by medium pressure liquid chromatography eluting with 0-3% of 2N NH3/MeOH in dichloromethane afford the title compound (520 mg, 27%): δH (DMSO-d6, 400 MHz): 7.09 (s, 1H), 7.19 (dd, 1H, J=9, 2Hz),7.56(d, 1H, J=6 Hz),7.94 (d, 1H, J=9 Hz), 8.29 (d, 1H, J=6 Hz), 9.05 (s, 1H), 10.36 (s, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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